molecular formula C9H12N4O B6242957 rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene CAS No. 2648862-79-5

rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene

Cat. No. B6242957
CAS RN: 2648862-79-5
M. Wt: 192.2
InChI Key:
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Description

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene (RAC-AZM) is a novel synthetic compound with a variety of potential applications in the fields of scientific research, medicinal chemistry, and drug development. RAC-AZM has been studied for its ability to modulate various biochemical and physiological processes, and its ability to act as a ligand for various proteins and enzymes.

Scientific Research Applications

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has been studied for its ability to modulate various biochemical and physiological processes, and its ability to act as a ligand for various proteins and enzymes. rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has been used for its potential applications in the fields of medicinal chemistry, drug development, and scientific research. It has been used to study the effects of various drugs on biological systems, and to study the effects of various proteins and enzymes on the human body. Additionally, rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has been used to study the effects of various hormones on the human body, and to study the effects of various toxins and pollutants on the environment.

Mechanism of Action

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene acts as a ligand for various proteins and enzymes, binding to them and modulating their activity. rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene binds to proteins and enzymes through hydrogen bonding and van der Waals interactions. rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene can also act as a catalyst, accelerating the rate of various biochemical reactions. Additionally, rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene can interact with various other molecules, forming complexes and modulating their activity.
Biochemical and Physiological Effects
rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has been studied for its ability to modulate various biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, proteins, and other molecules. Additionally, rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has been shown to modulate the activity of various hormones, such as testosterone, estrogen, and progesterone. rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has also been shown to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be stored and used for long periods of time. Additionally, rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene is relatively non-toxic, making it safe to use in laboratory experiments. However, rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has several limitations for laboratory experiments. It is relatively expensive to synthesize, and it can be difficult to obtain in large quantities. Additionally, rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene can be unstable in certain conditions, making it difficult to use in certain experiments.

Future Directions

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has a variety of potential applications in the fields of medicinal chemistry, drug development, and scientific research. Potential future directions for rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene include further studies of its ability to modulate various biochemical and physiological processes, studies of its ability to act as a ligand for various proteins and enzymes, and studies of its ability to interact with various other molecules. Additionally, further studies of rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene’s potential applications in the fields of medicinal chemistry, drug development, and scientific research are warranted.

Synthesis Methods

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene is synthesized through a four-step synthesis process that involves the reaction of an aldehyde, an amine, and an azide. The first step involves the reaction of an aldehyde with a primary amine to form a Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with an azide to form a 1,2,3-triazole. Finally, the 1,2,3-triazole is reacted with a Grignard reagent to form rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethoxytetrahydrofuran", "2,3-epoxy-1-propanol", "sodium azide", "sodium hydride", "1,3-dibromopropane", "triethylamine", "acetic acid", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Conversion of 2,5-dimethoxytetrahydrofuran to 2,3-epoxy-1-propanol using sodium hydride and 1,3-dibromopropane in tetrahydrofuran", "Step 2: Conversion of 2,3-epoxy-1-propanol to 3-hydroxy-2-azidopropyl acetate using sodium azide and acetic acid in water", "Step 3: Conversion of 3-hydroxy-2-azidopropyl acetate to rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene using triethylamine in tetrahydrofuran" ] }

CAS RN

2648862-79-5

Product Name

rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene

Molecular Formula

C9H12N4O

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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